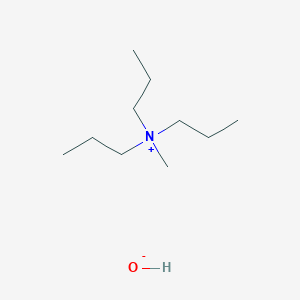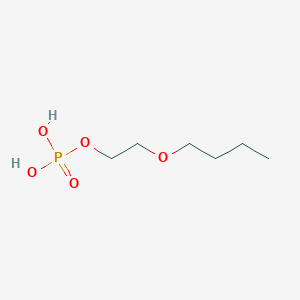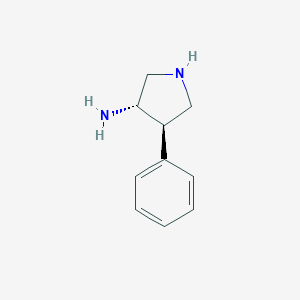![molecular formula C22H24ClN3O5 B049901 9-(Diethylamino)-5-(ethylamino)benzo[a]phenoxazin-7-ium Perchlorate CAS No. 223267-77-4](/img/structure/B49901.png)
9-(Diethylamino)-5-(ethylamino)benzo[a]phenoxazin-7-ium Perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate is a synthetic organic compound known for its vibrant color and unique chemical properties. It belongs to the class of phenoxazine derivatives, which are widely studied for their applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate typically involves the condensation of appropriate aromatic amines with phenoxazine derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of hydrochloric acid or sodium hydroxide under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure consistency in the product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate has several scientific research applications:
Chemistry: Used as a dye and a fluorescent probe in various chemical analyses.
Biology: Employed in cell labeling and imaging studies due to its fluorescent properties.
Medicine: Investigated for its potential antifungal and anticancer activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.
Mécanisme D'action
The mechanism of action of Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate involves its interaction with cellular components. In biological systems, it can bind to nucleic acids and proteins, leading to changes in their structure and function. The compound’s fluorescent properties allow it to be used as a probe for studying cellular processes and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nile Blue: Another phenoxazine derivative with similar fluorescent properties.
Methylene Blue: A phenothiazine derivative used in various medical and biological applications.
Acridine Orange: A fluorescent dye used for nucleic acid staining.
Uniqueness
Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate is unique due to its specific chemical structure, which imparts distinct fluorescent properties and biological activities. Its ability to act as both a dye and a probe makes it valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O.ClHO4/c1-4-23-19-14-21-22(17-10-8-7-9-16(17)19)24-18-12-11-15(13-20(18)26-21)25(5-2)6-3;2-1(3,4)5/h7-14H,4-6H2,1-3H3;(H,2,3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOFDZRNZHQZDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=CC(=[N+](CC)CC)C=C4O2.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)






![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)


